![molecular formula C12H20N2S B13244058 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B13244058.png)
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine
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Overview
Description
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with a methyl group and an amine group, which is further connected to a thiazole ring. Thiazole rings are known for their presence in various biologically active molecules, contributing to a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment to Cyclohexane: The thiazole derivative is then reacted with a cyclohexanone derivative in the presence of a reducing agent to form the desired cyclohexan-1-amine structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclohexane ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group attached to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine: can be compared with other thiazole derivatives like sulfathiazole and ritonavir.
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development .
Biological Activity
2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₃S, with a molecular weight of approximately 273.38 g/mol. The compound features a cyclohexane ring substituted with a thiazole moiety, which is known for contributing to various biological activities.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the thiazole ring have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-integrated compounds demonstrated an IC₅₀ value lower than that of doxorubicin in specific cell lines, suggesting potential as effective anticancer agents .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of thiazole-based compounds. Various analogues have been synthesized and tested for their efficacy in seizure models. For example, one study reported that a thiazole derivative exhibited substantial anticonvulsant properties, effectively eliminating tonic extensor phases in animal models .
Antidiabetic Potential
Thiazole derivatives have also been investigated for their antidiabetic effects. Specific compounds have shown the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves the modulation of metabolic pathways associated with glucose homeostasis .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : Thiazole compounds can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.
- Apoptosis Induction : Many thiazole derivatives promote apoptosis through the activation of caspases and the intrinsic apoptotic pathway.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic processes, contributing to their antidiabetic effects.
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of a series of thiazole derivatives, including this compound, against human cancer cell lines. The results indicated that certain modifications on the thiazole ring significantly enhanced cytotoxicity, with one compound achieving an IC₅₀ value significantly lower than standard chemotherapeutics .
Case Study 2: Anticonvulsant Activity Assessment
In another investigation focused on anticonvulsant activity, researchers synthesized several thiazole derivatives and assessed their effects using the pentylenetetrazol (PTZ) model. The findings revealed that specific structural features were crucial for enhancing anticonvulsant efficacy .
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-9-5-3-4-6-11(9)13-7-12-10(2)14-8-15-12/h8-9,11,13H,3-7H2,1-2H3 |
InChI Key |
KZNXNDAKWIFZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=C(N=CS2)C |
Origin of Product |
United States |
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